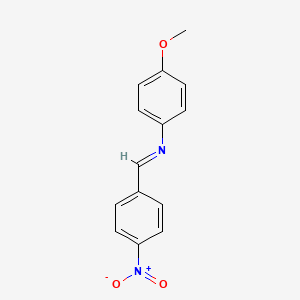

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMMEMLVVTUFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-87-8 | |

| Record name | NSC5461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for N 4 Methoxyphenyl 1 4 Nitrophenyl Methanimine

Traditional Synthetic Pathways and Reaction Conditions

The cornerstone of synthesizing N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine is the condensation reaction between an aromatic aldehyde and an amine. This reaction is one of the most fundamental and widely used methods for the formation of the imine or azomethine group (C=N) that characterizes Schiff bases.

The synthesis of this compound is classically achieved through the direct condensation of 4-nitrobenzaldehyde (B150856) and 4-methoxyaniline (p-anisidine). This reaction involves the nucleophilic attack of the amine group of 4-methoxyaniline on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by a dehydration step, which results in the formation of the stable imine product and a water molecule. The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.

The choice of solvent, or the lack thereof, can significantly influence the reaction rate, yield, and environmental impact of the synthesis.

Solvent-Based Synthesis: A variety of protic and aprotic solvents are commonly employed for this condensation. Ethanol (B145695) is a frequently used solvent, where the reactants are refluxed for a period to achieve a high yield of the product. researchgate.net The solvent facilitates the dissolution of the reactants and helps in heat transfer, although it can sometimes complicate product isolation and purification.

Solvent-Free Synthesis: In an effort to develop more sustainable and green chemical processes, solvent-free methods have been explored. Mechanochemical approaches, such as grinding the reactants together in a mixer mill, have proven effective. rsc.org This technique can lead to high yields in shorter reaction times and eliminates the need for solvents, thus reducing chemical waste. rsc.org These reactions are typically performed at room temperature. rsc.org

| Reactant 1 | Reactant 2 | Method | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-nitrobenzaldehyde | 4-methoxyaniline | Reflux | Ethanol | 12 hours | 72% researchgate.net |

| 4-nitrobenzaldehyde | 4-methoxyaniline (p-anisidine) | Mechanochemical (Grinding) | Solvent-Free | Room Temp, 30 Hz, 60 min | Not specified rsc.org |

Catalytic Approaches in the Synthesis of this compound

To enhance the efficiency of the condensation reaction, various catalysts are employed. These catalysts function by activating either the aldehyde or the amine, thereby lowering the activation energy of the reaction and often allowing for milder reaction conditions.

Lewis acids are effective catalysts for the synthesis of Schiff bases. They coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. While specific examples for this compound are not detailed in the provided context, the general mechanism is widely applicable to imine synthesis. Common Lewis acid catalysts for similar reactions include zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium(III) triflate (Sc(OTf)₃).

Brønsted acids, such as acetic acid or p-toluenesulfonic acid (PTSA), are also commonly used to catalyze imine formation. The acid protonates the carbonyl oxygen of the 4-nitrobenzaldehyde, which activates the carbonyl group towards the nucleophilic addition of 4-methoxyaniline. This catalytic approach is often simple, cost-effective, and provides good yields under relatively mild conditions. For instance, the reaction to form a related compound, (E)-1-Chloro-4-(2-nitrovinyl)benzene, utilizes ammonium (B1175870) acetate (B1210297) in glacial acetic acid at 100 °C, demonstrating a Brønsted acid-catalyzed pathway. rsc.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. Materials like clays, zeolites, and various metal oxides can be employed for Schiff base synthesis. These solid acid catalysts can function as either Brønsted or Lewis acids. Their use aligns with the principles of green chemistry by simplifying work-up procedures and reducing waste.

| Reactant 1 | Reactant 2 | Catalyst Type | Specific Catalyst (Example for similar reactions) | Solvent | Typical Advantages |

|---|---|---|---|---|---|

| 4-nitrobenzaldehyde | 4-methoxyaniline | Lewis Acid | ZnCl₂, FeCl₃ | Various organic solvents | Increases electrophilicity of aldehyde, mild conditions. |

| 4-nitrobenzaldehyde | 4-methoxyaniline | Brønsted Acid | Acetic Acid, PTSA | Various organic solvents | Cost-effective, simple procedure. |

| 4-nitrobenzaldehyde | 4-methoxyaniline | Heterogeneous | Clays, Zeolites, Metal Oxides | Solvent or solvent-free | Easy catalyst recovery, reusability, green approach. |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, this involves employing alternative energy sources to accelerate the reaction, minimize solvent usage, and simplify purification procedures.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The high-speed, localized heating provided by microwaves can significantly accelerate the rate of imine formation. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the literature, protocols for structurally similar aromatic imines provide a strong basis for its synthesis.

Typically, the reaction is carried out by mixing equimolar amounts of 4-nitrobenzaldehyde and 4-methoxyaniline, either neat (solvent-free) or with a minimal amount of a high-dielectric solvent or a solid support. The use of a catalyst, such as a mild acid or a solid acid catalyst, can further enhance the reaction rate.

Table 1: Examples of Microwave-Assisted Synthesis of Aromatic Imines

| Reactants | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-chlorobenzaldehyde + Aniline (B41778) | Neat | 180 | 2 | 92 |

| 4-methoxybenzaldehyde + Aniline | Acetic acid/Ethanol | 300 | 5 | 95 |

| Benzaldehyde (B42025) + 4-bromoaniline | Montmorillonite K-10 | 450 | 3 | 94 |

This data illustrates the efficiency of microwave-assisted synthesis in producing high yields of aromatic imines in very short reaction times.

Ultrasonic irradiation provides an alternative green energy source for chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly enhance reaction rates. Sonochemical methods are known for their simplicity, mild reaction conditions, and often improved yields.

The synthesis of this compound under ultrasonic conditions would typically involve the sonication of a mixture of 4-nitrobenzaldehyde and 4-methoxyaniline in a suitable solvent at room temperature or with gentle heating. The choice of solvent can influence the efficiency of the cavitation and thus the reaction rate.

Table 2: Examples of Ultrasonic-Assisted Synthesis of Aromatic Schiff Bases

| Reactants | Solvent | Frequency (kHz) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Salicylaldehyde + Aniline | Ethanol | 25 | 15 | 92 |

| 4-hydroxybenzaldehyde + 4-chloroaniline | Methanol (B129727) | 40 | 30 | 89 |

| Vanillin + 2-aminophenol | Water | 35 | 20 | 95 |

These examples demonstrate that ultrasonic assistance can lead to high yields under mild conditions and in relatively short reaction times, making it an attractive green alternative to conventional heating.

Mechanochemical synthesis, which involves grinding solid reactants together, often in the absence of a solvent (neat grinding) or with minimal amounts of a liquid (liquid-assisted grinding), is a highly efficient and environmentally friendly synthetic method. This technique can lead to the formation of products with high purity, often eliminating the need for complex purification steps.

A study has specifically reported the mechanochemical synthesis of (E)-N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. The reaction was carried out by grinding 4-nitrobenzaldehyde and 4-methoxyaniline in a 1:1 stoichiometric ratio in a mixer mill. This solvent-free approach is a prime example of a green synthetic route.

Table 3: Mechanochemical Synthesis of this compound

| Reactants | Stoichiometric Ratio | Milling Conditions | Time (min) | Yield |

|---|

The reaction was reported to be complete in less than 5 minutes, as confirmed by the appearance of a new band in the Raman spectrum corresponding to the stretching of the imine bond. This demonstrates the remarkable efficiency of mechanochemistry for this specific transformation.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields of a pure product, which is essential for its potential applications. Several parameters can be adjusted to enhance the efficiency of the reaction and the quality of the final product.

Key Optimization Parameters:

Catalyst Selection: The condensation reaction is often catalyzed by acids. While strong acids can be effective, they can also lead to side reactions. Mild Lewis acids (e.g., ZnCl₂, MgSO₄) or solid acid catalysts (e.g., clays, zeolites) are often preferred as they are more selective, easier to handle, and can often be recycled. For instance, using a catalytic amount of acetic acid or a solid acid like Amberlyst-15 can significantly improve the reaction rate and yield.

Solvent Choice: In cases where a solvent is used, its polarity can influence the reaction rate. Solvents like ethanol, methanol, or acetonitrile (B52724) are commonly employed. However, for green synthesis, solvent-free conditions or the use of environmentally benign solvents like water or ethanol are prioritized. The choice of solvent also impacts the ease of product isolation; a solvent in which the product is sparingly soluble at room temperature can facilitate purification by simple filtration.

Reaction Temperature: While green methods like microwave and ultrasonic irradiation offer alternatives to conventional heating, temperature remains a critical parameter. Optimizing the temperature can help to achieve a balance between a fast reaction rate and the prevention of side product formation or degradation of the reactants and product.

Stoichiometry of Reactants: While a 1:1 molar ratio of the aldehyde and amine is typically used, a slight excess of one of the reactants can sometimes be employed to drive the reaction to completion, especially if one of the starting materials is volatile or prone to side reactions.

Removal of Water: The formation of an imine is a reversible reaction that produces water as a byproduct. To shift the equilibrium towards the product, the removal of water is essential. This can be achieved azeotropically using a Dean-Stark apparatus in conventional synthesis, or by using dehydrating agents like molecular sieves. In solvent-free methods like mechanochemistry, the continuous removal of water is less of a concern due to the nature of the reaction environment.

Purification Techniques: The final purity of the compound is highly dependent on the purification method. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, is a common and effective method for purifying Schiff bases. The choice of recrystallization solvent is critical and should be one in which the imine has high solubility at elevated temperatures and low solubility at room or lower temperatures. Column chromatography using silica (B1680970) gel or alumina (B75360) can also be employed for purification, especially for removing closely related impurities.

By systematically optimizing these parameters, it is possible to develop a highly efficient, high-yielding, and environmentally friendly synthesis of this compound with excellent purity.

Advanced Structural Elucidation and Theoretical Characterization of N 4 Methoxyphenyl 1 4 Nitrophenyl Methanimine

X-ray Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

A definitive analysis of the molecular conformation, hydrogen bonding networks, and supramolecular assembly of N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine cannot be provided at this time. The following subsections outline the specific information that would be derived from a single-crystal X-ray diffraction study, which is currently unavailable in the public domain.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The presence of nitrogen and oxygen atoms in this compound suggests the potential for various intermolecular interactions, including hydrogen bonding and π-π stacking, which would govern the formation of a supramolecular assembly. A crystallographic study would reveal the specific nature and geometry of these interactions, defining how the molecules pack in the solid state. In the absence of this data, a detailed description of the hydrogen bonding networks and the resulting supramolecular architecture remains speculative.

Advanced Spectroscopic Investigations for Structural and Electronic Insights

While a complete spectroscopic profile is not fully available, some experimental data has been reported, providing partial insights into the structural and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry

A complete and detailed analysis of the FT-IR and Raman spectra for this compound has not been found in the reviewed literature. However, one study that monitored the mechanochemical synthesis of this compound via in-situ Raman spectroscopy reported the appearance of a new band at 1583 cm⁻¹, which was assigned to the stretching vibration of the imine (C=N) bond. This observation confirms the formation of the imine functional group.

A full vibrational analysis would provide further confirmation of the compound's functional groups and insights into its molecular symmetry. The characteristic vibrational modes for the nitro group (NO₂), the methoxy (B1213986) group (O-CH₃), and the aromatic rings would be expected in the FT-IR and Raman spectra. Without the full spectra, a comprehensive assignment of these vibrational modes is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

¹H NMR spectroscopic data for (E)-N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine has been reported. The chemical shifts, observed in a DMSO-d₆ solvent, provide confirmation of the compound's proton environment and are consistent with its proposed structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imine-H | 8.84 | s | 1H | |

| Ar-H (nitro-substituted ring) | 8.35 | d | 8.7 | 2H |

| Ar-H (nitro-substituted ring) | 8.16 | d | 8.7 | 2H |

| Ar-H (methoxy-substituted ring) | 7.41 | d | 8.8 | 2H |

| Ar-H (methoxy-substituted ring) | 7.02 | d | 8.8 | 2H |

| Methoxy-H | 3.80 | s | 3H | |

| s = singlet, d = doublet |

This data confirms the presence of the imine proton and the aromatic protons on both phenyl rings, as well as the methoxy group protons. The splitting patterns are consistent with a para-substitution pattern on both aromatic rings. The designation of the compound as the (E)-isomer is based on the synthetic route and spectroscopic data from the source.

A detailed ¹³C NMR spectrum for this compound was not found in the available literature. This data would be valuable for confirming the carbon framework of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through controlled fragmentation. For this compound, HRMS validates its molecular formula as C₁₄H₁₂N₂O₃. The exact mass is a critical parameter, and for this compound, the monoisotopic mass is calculated to be 256.08479 g/mol .

While specific experimental HRMS fragmentation data for this exact molecule is not extensively published, the fragmentation pathways can be predicted based on the established principles of mass spectrometry and data from closely related structures. The fragmentation of Schiff bases typically initiates at the weakest bonds and proceeds through charge-stabilized intermediates.

Proposed Fragmentation Pathways:

The most likely fragmentation patterns for this compound upon ionization in a mass spectrometer are expected to involve the cleavage of the imine (C=N) bond and bonds adjacent to the aromatic rings. Key proposed fragmentation steps include:

Formation of the Molecular Ion [M]⁺•: The initial step is the removal of an electron to form the molecular ion with an m/z ratio corresponding to its exact mass.

Cleavage α to the Imine Bond: A common pathway involves the homolytic or heterolytic cleavage of the C-N single bonds or the central C=N double bond. This can lead to the formation of several key fragment ions.

Formation of Tropylium (B1234903) and Related Ions: Fragmentation may involve the formation of stabilized aromatic cations, such as the nitrophenyl tropylium ion or the methoxybenzyl cation.

Loss of Small Neutral Molecules: The fragmentation cascade may also include the loss of small, stable neutral molecules like CO, NO, or CH₃ radicals from the methoxy group.

A plausible fragmentation scheme is detailed in the table below, predicting the m/z values of key fragments.

| Proposed Fragment Ion | Structure | m/z (Calculated) | Plausible Origin |

| [C₇H₇O]⁺ | Methoxybenzyl cation | 107.0497 | Cleavage of the C-N bond |

| [C₇H₅NO₂]⁺ | Nitrophenylmethylidyne cation | 135.0320 | Cleavage of the C-N bond |

| [C₈H₈NO]⁺ | Methoxyphenylmethanimine cation | 134.0606 | Cleavage of the C-phenyl bond |

| [C₇H₆N]⁺ | Phenylmethanimine cation | 104.0500 | Loss of methoxy group followed by cleavage |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122.0242 | Cleavage of the C-C bond |

This predictive analysis, based on the fragmentation of similar aromatic imines, provides a robust framework for interpreting experimental mass spectra of this compound. mdpi.com

Theoretical Computational Studies of Molecular Structure and Electronic Properties

Computational chemistry offers profound insights into the geometric and electronic properties of molecules, complementing experimental data. The following sections detail the theoretical characterization of this compound using a suite of quantum chemical methods. These studies are typically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) or similar basis set. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, its optimized geometry. This process minimizes the total electronic energy of the molecule, providing key data on bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, the optimized structure is expected to be non-planar. The two aromatic rings are twisted relative to the central C=N imine bridge. This twist arises from steric hindrance between the hydrogen atoms on the aromatic rings and the imine group. The key structural parameters, based on calculations of analogous compounds, are expected to fall within typical ranges for Schiff bases.

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C=N (Imine) | Length of the central imine double bond. | ~1.28 Å |

| C-NO₂ | Bond between the phenyl ring and the nitro group. | ~1.48 Å |

| C-OCH₃ | Bond between the phenyl ring and the methoxy group. | ~1.36 Å |

| **Bond Angles (°) ** | ||

| C-N=C | Angle around the imine nitrogen atom. | ~120° |

| O-N-O | Angle within the nitro group. | ~124° |

| Dihedral Angles (°) | ||

| C-C-N=C | Torsion angle defining the twist of the nitrophenyl ring. | Variable |

| C-N=C-C | Torsion angle defining the twist of the methoxyphenyl ring. | Variable |

These calculated parameters provide a precise 3D model of the molecule, which is fundamental for understanding its reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

For this compound, the spatial distribution of these orbitals is characteristic of a "push-pull" system.

HOMO Spatial Distribution: The electron density of the HOMO is expected to be predominantly localized on the electron-donating p-methoxyphenyl ring.

LUMO Spatial Distribution: The electron density of the LUMO is anticipated to be concentrated on the electron-withdrawing p-nitrophenyl ring and the imine bridge.

This separation of the frontier orbitals facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO energy gap for similar Schiff bases is typically in the range that indicates good electronic activity. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -2.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.0 eV |

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions prone to electrophilic or nucleophilic attack.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

In this compound, the MEP map is expected to show:

Most Negative Regions (Red): Concentrated on the oxygen atoms of the nitro group and the oxygen atom of the methoxy group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Most Positive Regions (Blue): Located around the hydrogen atoms of the aromatic rings and the imine C-H group. These areas are susceptible to nucleophilic attack.

The MEP analysis provides a clear and intuitive guide to the molecule's chemical reactivity and its potential intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It quantifies intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

For this compound, NBO analysis reveals significant charge delocalization from the electron-donating methoxyphenyl moiety to the electron-withdrawing nitrophenyl moiety. Key interactions include:

π → π Interactions:* Delocalization of electrons from the π orbitals of the methoxy-substituted ring to the π* antibonding orbitals of the nitro-substituted ring.

n → π Interactions:* Delocalization from the lone pairs (n) of the oxygen and nitrogen atoms into the π* antibonding orbitals of the aromatic systems.

The most significant donor-acceptor interactions and their stabilization energies, as predicted from analogous systems, are summarized below.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(methoxy) | π(C-C aromatic) | n → π | High |

| π(C-C methoxy ring) | π(C-C nitro ring) | π → π | Significant |

| π(C-C methoxy ring) | π(C=N) | π → π | Significant |

| LP(1) N(imine) | π(C-C nitro ring) | n → π | Moderate |

These interactions confirm the "push-pull" nature of the molecule, where electron density is transferred across the imine bridge. This intramolecular charge transfer is fundamental to the molecule's electronic and optical properties. researchgate.net

Reactivity Profiles and Mechanistic Investigations of N 4 Methoxyphenyl 1 4 Nitrophenyl Methanimine

Nucleophilic Addition Reactions to the Imine Carbon

Nucleophilic addition represents a fundamental class of reactions for imines. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final addition product.

Hydride Reductions and Selectivity Considerations

The reduction of the imine double bond to an amine is a common transformation, typically achieved using complex metal hydrides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the imine carbon.

Given the electronic nature of N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine, this reduction is expected to be facile. The electron-withdrawing nitro group increases the partial positive charge on the imine carbon, making it more susceptible to hydride attack. The product of this reaction is the corresponding secondary amine, N-(4-methoxy-phenyl)-1-(4-nitrophenyl)methanamine.

Mechanism: The reaction begins with the transfer of a hydride ion from the reducing agent to the electrophilic imine carbon. This breaks the C=N pi bond and forms a new C-H bond, resulting in an anionic nitrogen intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like methanol (B129727) or water) to afford the final secondary amine.

While this specific substrate is achiral, in cases where the imine or the reducing agent is chiral, the formation of stereoisomers would be a key consideration, and the diastereoselectivity or enantioselectivity would depend on the steric hindrance and the specific reagents and conditions employed.

Table 1: Hypothetical Hydride Reduction of this compound This table is illustrative and based on the general reactivity of similar imines.

Click to view interactive data

| Reducing Agent | Solvent | Temperature (°C) | Expected Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanamine | >90 |

| LiAlH₄ | Diethyl ether | 0 to 25 | N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanamine | >95 |

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the imine carbon of this compound. researchgate.netuniba.itacs.orgrsc.org This reaction is a valuable method for the formation of new carbon-carbon bonds, leading to the synthesis of more complex secondary amines.

The high reactivity of these organometallic compounds ensures that the addition to the electron-deficient imine carbon is efficient. For example, the reaction with methylmagnesium bromide would yield N-(1-(4-nitrophenyl)ethyl)(4-methoxyphenyl)amine.

Mechanism: The mechanism is analogous to that of hydride reduction. The carbanionic component of the organometallic reagent attacks the imine carbon, forming a tetrahedral intermediate with a negatively charged nitrogen atom. This intermediate is then quenched with a proton source (e.g., aqueous acid) to give the final amine product.

Cyanide and Other Nucleophile Additions

The addition of cyanide ions (CN⁻) to imines, known as the Strecker reaction, is a classic method for the synthesis of α-aminonitriles, which are important precursors to α-amino acids. researchgate.netncl.ac.uklibretexts.orgacs.orgthieme-connect.de The reaction of this compound with a source of cyanide, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), would be expected to produce 2-((4-methoxyphenyl)amino)-2-(4-nitrophenyl)acetonitrile.

Mechanism: The cyanide ion attacks the imine carbon, leading to a tetrahedral intermediate which is then protonated to yield the α-aminonitrile. The reaction is typically catalyzed by an acid or a base.

Other nucleophiles, such as enolates, can also add to the imine carbon, further demonstrating the versatility of this compound as an electrophile in carbon-carbon and carbon-heteroatom bond-forming reactions.

Cycloaddition Reactions Involving the Imine Moiety

The C=N double bond of this compound can participate in cycloaddition reactions, where it acts as a 2π component. These reactions are powerful tools for the construction of heterocyclic ring systems.

[2+1] Cycloadditions (e.g., Aziridination)

Aziridines, three-membered rings containing a nitrogen atom, can be synthesized through the [2+1] cycloaddition of a carbene or carbene equivalent to the imine double bond. acs.orgmdpi.comnih.govthieme.denih.gov For instance, the reaction with a diazo compound in the presence of a suitable transition metal catalyst (e.g., rhodium or copper complexes) can generate a carbene that adds to the C=N bond of this compound to form the corresponding aziridine (B145994) derivative.

The stereochemical outcome of such reactions is often a key aspect, with the potential for both cis and trans isomers of the substituted aziridine. The selectivity is influenced by the nature of the carbene, the catalyst, and the substituents on the imine.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving imines are a well-established route to four-membered heterocyclic rings. A prominent example is the Staudinger synthesis of β-lactams, which involves the reaction of an imine with a ketene (B1206846). ingentaconnect.comacs.orgresearchgate.netresearchgate.netchemtube3d.com

The reaction of this compound with a ketene, generated in situ from an acyl chloride and a tertiary amine, would be expected to yield a β-lactam. The electron-withdrawing nitro group on the imine would likely enhance its reactivity towards the nucleophilic ketene.

Mechanism: The mechanism of the Staudinger cycloaddition is generally considered to be a two-step process. It begins with the nucleophilic attack of the ketene carbon onto the imine carbon, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring.

Table 2: Hypothetical [2+2] Cycloaddition with Diphenylketene This table is illustrative and based on the general reactivity of similar imines.

Click to view interactive data

| Reactant 1 | Reactant 2 | Solvent | Expected Product |

|---|---|---|---|

| This compound | Diphenylketene | Toluene | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3,3-diphenylazetidin-2-one |

[3+2] Dipolar Cycloadditions with Compatible Dipoles

The carbon-nitrogen double bond of this compound can act as a dipolarophile in [3+2] dipolar cycloaddition reactions. This type of reaction is a powerful method for constructing five-membered heterocyclic rings. preprints.org The reaction involves the combination of a 1,3-dipole with a dipolarophile (the imine). The regioselectivity of the cycloaddition is largely controlled by the frontier molecular orbitals (FMOs) of the reactants. wikipedia.org

The imine functionality in this compound is electronically polarized. The presence of the strong electron-withdrawing p-nitrophenyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electrophilicity of the imine carbon. This makes it a suitable partner for reactions with high-energy Highest Occupied Molecular Orbital (HOMO) dipoles.

Compatible 1,3-dipoles for this reaction include a variety of species, each leading to a different heterocyclic product. Theoretical and experimental studies on related systems show that nitrones and nitrile oxides are common reaction partners for imines. preprints.orgmdpi.com

Nitrile Oxides: Reaction with a nitrile oxide (RC≡N⁺-O⁻) would yield a 1,2,4-oxadiazoline ring system. The cycloaddition is expected to proceed with high regioselectivity. beilstein-journals.orgnih.govyoutube.com

Nitrones: As 1,3-dipoles, nitrones (R₂C=N⁺(R)-O⁻) react with dipolarophiles like imines to form 1,2,4-oxadiazolidine rings. The regiochemistry is dictated by the electronic and steric nature of the substituents on both the nitrone and the imine. wikipedia.orgnih.govnih.gov

Azomethine Ylides: These dipoles would react to form substituted imidazolidine (B613845) rings.

Diazoalkanes: Cycloaddition with diazoalkanes would lead to the formation of triazoline derivatives.

The general reactivity pattern involves the nucleophilic terminus of the 1,3-dipole attacking the electrophilic imine carbon. The viability and specific outcomes of these reactions would depend on the precise reaction conditions and the nature of the specific 1,3-dipole employed.

| Compatible 1,3-Dipole | General Structure | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | R-C≡N⁺-O⁻ | 1,2,4-Oxadiazoline |

| Nitrone | R₂C=N⁺(R)-O⁻ | 1,2,4-Oxadiazolidine |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Imidazolidine |

| Diazoalkane | R₂C=N⁺=N⁻ | 1,2,3-Triazoline |

| Nitrile Imine | R-C≡N⁺-N⁻-R | 1,2,4-Triazoline |

Hydrolysis and Stability Mechanisms of the Imine Linkage

The stability of the imine (or Schiff base) linkage is highly sensitive to the presence of water and is significantly influenced by pH. The hydrolysis reaction cleaves the C=N bond, regenerating the parent 4-nitrobenzaldehyde (B150856) and 4-methoxyaniline. masterorganicchemistry.com

The mechanism of hydrolysis for this compound is strongly dependent on the pH of the medium. tsijournals.com

Acidic Conditions (pH < ~4): In an acidic environment, the reaction is catalyzed by H⁺ ions. The mechanism begins with the rapid and reversible protonation of the imine nitrogen atom to form a highly electrophilic iminium ion. This protonation increases the positive charge on the imine carbon, making it much more susceptible to nucleophilic attack. A water molecule then attacks the iminium carbon to form a protonated carbinolamine intermediate. Subsequent proton transfers and elimination of the p-methoxyaniline leaving group, followed by deprotonation, yield 4-nitrobenzaldehyde. masterorganicchemistry.com At low pH, the decomposition of the carbinolamine intermediate is often the rate-determining step. masterorganicchemistry.com

Neutral and Basic Conditions (pH > ~5): In neutral or alkaline solutions, the concentration of H⁺ is too low for the protonation pathway to be dominant. Instead, the hydrolysis proceeds via direct nucleophilic attack of a water molecule (in neutral pH) or a hydroxide (B78521) ion (in basic pH) on the imine carbon. tsijournals.com The attack of the hydroxide ion is kinetically more favorable due to its greater nucleophilicity. This attack forms a tetrahedral carbinolamine intermediate. Subsequent proton transfer and cleavage of the C-N bond release the amine and aldehyde. In this pH range, the initial nucleophilic attack on the C=N bond is typically the rate-determining step. masterorganicchemistry.com

Kinetic studies of the hydrolysis of substituted N-benzylideneanilines reveal that the observed rate constant (k_obs) is a function of pH. The relationship between the electronic properties of substituents and the reaction rate can often be described by the Hammett equation, which correlates rate constants with substituent constants (σ). researchgate.netlibretexts.org

For this compound, the rate of hydrolysis is influenced by both the nitro and methoxy (B1213986) groups. The strongly electron-withdrawing nitro group (high positive σ value) on the benzaldehyde (B42025) ring increases the electrophilicity of the imine carbon, which is expected to accelerate the rate-determining nucleophilic attack by water or hydroxide. researchgate.net Conversely, the electron-donating methoxy group (negative σ value) on the N-phenyl ring increases the electron density on the nitrogen atom. This can have a complex effect: it increases the nitrogen's basicity, favoring protonation in acidic media, but it can also stabilize the C=N bond through resonance, potentially slowing hydrolysis. researchgate.net

The interplay of these effects leads to a characteristic pH-rate profile, as illustrated by the representative data for a generic substituted imine below.

| pH | Observed Rate Constant (k_obs, s⁻¹) | Dominant Pathway |

|---|---|---|

| 2.0 | 1.5 x 10⁻³ | Acid-Catalyzed |

| 4.5 | 8.2 x 10⁻³ | Acid-Catalyzed (Rate Maximum) |

| 7.0 | 0.5 x 10⁻⁴ | Uncatalyzed (Rate Minimum) |

| 10.0 | 3.0 x 10⁻⁴ | Base-Mediated |

| 12.0 | 2.5 x 10⁻³ | Base-Catalyzed |

The inherent stability of the C=N bond in this compound is governed by a combination of electronic, steric, and solvent effects. acs.orgnih.gov

Electronic Effects: The molecule possesses a "push-pull" electronic structure. The electron-donating methoxy group (-OCH₃) on the aniline (B41778) ring pushes electron density into the imine system via resonance, which tends to stabilize the C=N bond. In contrast, the powerful electron-withdrawing nitro group (-NO₂) on the benzaldehyde ring pulls electron density away from the imine carbon, making it more electrophilic and thus more susceptible to nucleophilic attack and subsequent hydrolysis. acs.orgfigshare.com This latter effect generally dominates, rendering the imine bond highly reactive towards hydrolysis compared to imines lacking such strong withdrawing groups.

Steric Effects: Steric hindrance around the imine bond can significantly impact stability by shielding the imine carbon from nucleophilic attack. For this compound, the substituents are in the para positions of the phenyl rings, meaning there is no significant steric hindrance around the C=N functionality. cdnsciencepub.com The planarity of the aromatic rings allows for effective conjugation but does not impede access to the reactive site.

Solvation Effects: The solvent plays a crucial role in imine stability, particularly in the context of hydrolysis. Polar protic solvents, such as water and alcohols, can stabilize the charged transition states and intermediates (e.g., the iminium ion and the tetrahedral carbinolamine) involved in the hydrolysis reaction. researchgate.net This stabilization lowers the activation energy for hydrolysis, reducing the imine's stability in such media. In contrast, the imine would exhibit greater stability in non-polar, aprotic solvents where the pathways to hydrolysis are less favorable.

Redox Transformations and Electron Transfer Processes

The presence of multiple redox-active sites—the nitro group, the imine bond, and the methoxy-aniline moiety—endows this compound with a rich electrochemical profile.

Electrochemical techniques, particularly cyclic voltammetry, are used to probe the oxidation and reduction potentials of molecules. For this compound, both reductive and oxidative processes are expected.

Reduction: The most facile reduction process is anticipated to be the reduction of the aromatic nitro group. Aromatic nitro compounds are well-known to undergo stepwise, multi-electron reductions. dtic.mil In aprotic media, the first step is typically a reversible one-electron reduction to form a stable nitro radical anion (Ar-NO₂•⁻). srce.hr This is followed by further, often irreversible, reduction steps at more negative potentials to yield nitroso, hydroxylamine, and ultimately the corresponding amine functionality. The exact potentials depend on the solvent and electrolyte but are characteristic for the nitro group. researchgate.net The imine C=N bond is also reducible to a secondary amine (C-N), but this process generally occurs at more negative potentials than the initial reduction of the nitro group. tsijournals.com

Oxidation: The electron-rich 4-methoxyphenylamino portion of the molecule is susceptible to oxidation. The methoxy group donates electron density to the aromatic ring, lowering its oxidation potential compared to unsubstituted aniline. This oxidation process, occurring at positive potentials, is typically irreversible and can lead to the formation of radical cations and subsequent polymerization products.

| Compound Type | Redox Process | Typical Potential Range (V vs. SCE) | Notes |

|---|---|---|---|

| Aromatic Nitro Compound | Reduction (NO₂ → NO₂•⁻) | -1.0 to -1.4 V | First reduction is often a reversible 1e⁻ process in aprotic solvents. srce.hr |

| Aromatic Imine (C=N) | Reduction (C=N → CH-NH) | -1.8 to -2.2 V | Typically an irreversible 2e⁻ process. tsijournals.com |

| Methoxy Aniline Derivative | Oxidation | +0.8 to +1.2 V | Irreversible process leading to radical cation formation. mdpi.com |

Radical Anion and Cation Formation and Stability

The formation and stability of radical ions are crucial aspects of the reactivity of this compound. The presence of both an electron-donating group (4-methoxyphenyl) and an electron-withdrawing group (4-nitrophenyl) significantly influences its electronic properties and, consequently, its ability to form and stabilize radical anions and cations.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the characterization of these paramagnetic species. rsc.org EPR studies would allow for the determination of g-values and hyperfine coupling constants, providing information about the distribution of the unpaired electron density within the radical ions.

Radical Anion Formation and Stability:

The potent electron-withdrawing nature of the nitro group makes the 4-nitrophenyl ring the primary site for electron acceptance. Upon reduction, a radical anion is formed, with the unpaired electron density predominantly localized on the nitro group and delocalized over the nitrophenyl ring. This delocalization contributes significantly to the stability of the radical anion.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and stability of this radical anion. The spin density distribution, as calculated by DFT, would likely show high spin density on the nitrogen and oxygen atoms of the nitro group.

| Parameter | Predicted Characteristic | Method of Determination |

| Formation | Electrochemical or chemical reduction | Cyclic Voltammetry, Chemical Reductants |

| Stability | Relatively stable due to delocalization over the nitrophenyl group | EPR Spectroscopy, Cyclic Voltammetry |

| Spin Density | Primarily on the nitro group and nitrophenyl ring | DFT Calculations, EPR Spectroscopy |

Radical Cation Formation and Stability:

The formation of a radical cation would involve the removal of an electron. The electron-donating methoxy group on the N-phenyl ring makes this moiety the more likely site of oxidation. The resulting radical cation would have the positive charge and unpaired electron density delocalized over the 4-methoxyphenyl (B3050149) ring and the imine nitrogen. The stability of such aminium radical cations can vary, and they are often reactive intermediates in chemical transformations. nih.govbeilstein-journals.org

The stability of the radical cation is influenced by the extent of charge delocalization. The planarity of the molecule can affect the overlap of p-orbitals and thus the delocalization. Computational studies on similar Schiff bases suggest a non-planar conformation, which might impact the stability of the radical cation. researchgate.net

| Parameter | Predicted Characteristic | Method of Determination |

| Formation | Electrochemical or chemical oxidation | Cyclic Voltammetry, Chemical Oxidants |

| Stability | Less stable than the radical anion, likely a reactive intermediate | Transient Spectroscopy, Fast-Scan Cyclic Voltammetry |

| Spin Density | Delocalized over the N-(4-methoxyphenyl) moiety | DFT Calculations, EPR Spectroscopy |

Rearrangement Reactions and Tautomerism Involving the Imine Functional Group

The imine functional group in this compound is a site of potential reactivity, including rearrangement reactions and tautomerism. These processes can be induced by thermal, photochemical, or catalytic conditions.

Prototropic Tautomerism (e.g., Imine-Enamine)

Prototropic tautomerism involves the migration of a proton. In the case of this compound, the potential for imine-enamine tautomerism exists if there is an abstractable proton on the carbon atom adjacent to the imine carbon. However, in this specific molecule, the imine carbon is bonded to an aromatic ring and a hydrogen atom, and the imine nitrogen is bonded to an aromatic ring. For the classic imine-enamine tautomerism to occur, a proton needs to be abstracted from an α-carbon. Since the imine carbon is attached to an aryl group, this type of tautomerism is not possible.

However, a different form of tautomerism, known as keto-enol type tautomerism, could be considered if there were appropriate functional groups on the aromatic rings. For the parent compound, this compound, significant imine-enamine tautomerism is not expected under normal conditions due to the lack of an α-proton.

Computational studies on similar Schiff bases, where tautomerism is possible, have been used to determine the relative stabilities of the tautomers. These studies often show that the imine form is thermodynamically more stable than the enamine form.

Other Skeletal Rearrangements Under Specific Conditions

While classic imine-enamine tautomerism is unlikely, other skeletal rearrangements can occur under specific conditions, such as photochemical or thermal activation.

Photochemical Rearrangements:

Imines can undergo E/Z photoisomerization around the C=N double bond upon irradiation with UV light. This process does not alter the molecular skeleton but changes the geometric arrangement of the substituents. The thermal stability of the resulting Z-isomer is often low, leading to reversion to the more stable E-isomer.

Photochemical cyclizations are also known for certain classes of imines, but these often require specific structural features not present in this compound.

Thermal Rearrangements:

Thermal rearrangements of Schiff bases can occur at high temperatures, often proceeding through radical mechanisms. researchgate.net For this compound, thermal stress could potentially lead to homolytic cleavage of the C-N or C=N bonds, initiating a cascade of radical reactions that could result in rearranged products. However, specific studies on the thermal rearrangement of this compound are not available. General thermal analysis of Schiff bases indicates that decomposition often occurs at elevated temperatures, leading to fragmentation rather than well-defined rearrangements. uobaghdad.edu.iq

One type of rearrangement observed in N-aryl imines is the migration of an aryl group. For example, the Chapman rearrangement involves the thermal conversion of N-aryl imides to N,N-diaryl amides, and analogous processes could be envisioned for imines under specific catalytic conditions. Another possibility is the Beckmann rearrangement, which typically involves oximes but can be extended to other systems with a C=N bond under acidic conditions. illinois.edu

A summary of potential rearrangements is provided in the table below. It is important to note that these are hypothetical pathways based on the general reactivity of imines, and their occurrence for this compound would require specific experimental validation.

| Rearrangement Type | Conditions | Potential Products | Likelihood for this Compound |

| E/Z Isomerization | Photochemical (UV irradiation) | (Z)-N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | High |

| Chapman-like Rearrangement | Thermal, Catalytic | N-(4-nitrophenyl)-N-(phenyl)benzamide derivatives | Low, requires specific catalysts |

| Beckmann-like Rearrangement | Acidic | Amide derivatives | Low, typically for oximes |

| Radical-mediated Rearrangement | High Temperature | Complex mixture of rearranged and fragmented products | Moderate, under pyrolysis conditions |

Advanced Conceptual and Theoretical Applications of N 4 Methoxyphenyl 1 4 Nitrophenyl Methanimine

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine as a Synthon and Synthetic Intermediate

The reactivity of the imine bond in this compound makes it a valuable synthon for the synthesis of a variety of organic compounds, particularly nitrogen-containing heterocycles and complex molecular architectures.

Role in the Construction of Nitrogen-Containing Heterocycles

The electrophilic carbon and nucleophilic nitrogen of the imine moiety in this compound provide reactive sites for cycloaddition and other cyclization reactions, leading to the formation of diverse heterocyclic systems.

One of the most common applications of Schiff bases is in the synthesis of 4-thiazolidinones . This is typically achieved through the reaction of the imine with a mercapto acid, such as thioglycolic acid. The reaction proceeds via a cyclocondensation mechanism. While specific studies on this compound for this purpose are not abundant, the general synthetic route is well-established for a wide range of Schiff bases. 4-Thiazolidinones are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of pharmacological activities.

Another important class of nitrogen-containing heterocycles that can be synthesized from imines are β-lactams (azetidin-2-ones). The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams. For instance, the reaction of 2-(4-methoxyphenyl)acetyl chloride with an imine in the presence of a base can yield substituted β-lactams. The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions and the substituents on the imine and ketene.

Furthermore, imines are key components in the Povarov reaction , a type of formal [4+2] cycloaddition, for the synthesis of quinolines . In this reaction, an N-aryl imine reacts with an electron-rich alkene. While direct application with this compound is a conceptual projection, related (E)-1-(4-halophenyl)-N-(4-methoxyphenyl)methanimines have been utilized to synthesize precursor molecules for quinoline synthesis via the Povarov reaction mdpi.com.

The following table summarizes potential heterocyclic syntheses using this compound as a synthon.

| Heterocycle | Reagents and Conditions (Conceptual) | Reaction Type |

| 4-Thiazolidinone derivative | Thioglycolic acid, anhydrous ZnCl₂, dry 1,4-dioxane, reflux nih.gov | Cyclocondensation |

| β-Lactam (azetidin-2-one) derivative | A ketene (e.g., from an acid chloride and a base), inert solvent | [2+2] Cycloaddition (Staudinger reaction) |

| Quinoline derivative | Electron-rich alkene (dienophile), Lewis or Brønsted acid catalyst | Formal [4+2] Cycloaddition (Povarov reaction) |

Precursor in Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are highly efficient tools for the synthesis of complex molecules. Imines are frequently employed as key components in various MCRs.

Conceptually, this compound can serve as the imine component in reactions such as the Ugi reaction . The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. By pre-forming the imine from 4-nitrobenzaldehyde (B150856) and 4-methoxyaniline, it can be used in a three-component variation of the Ugi reaction with an isocyanide and a carboxylic acid. This would lead to the rapid assembly of complex peptide-like structures.

Similarly, in the Passerini reaction , an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. While the classical Passerini reaction uses a carbonyl compound, variations involving pre-formed imines have been developed, expanding the scope of accessible molecular frameworks.

The use of this compound in these MCRs would allow for the introduction of its specific electronic and steric features into larger, more complex molecules in a single, atom-economical step.

Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis (Conceptual)

In the field of asymmetric synthesis, the development of chiral auxiliaries and ligands is of paramount importance for controlling the stereochemical outcome of a reaction. While this compound itself is achiral, it can be a precursor for the synthesis of chiral ligands.

For instance, the imine can be reduced to the corresponding secondary amine, N-(4-methoxybenzyl)-4-nitroaniline. This secondary amine could then be further functionalized, for example, by introducing a chiral group, to create a novel chiral ligand. The electronic properties of the methoxy (B1213986) and nitro substituents could influence the coordination properties of the resulting ligand and its effectiveness in asymmetric catalysis.

Alternatively, the imine could be reacted with a chiral nucleophile to generate a chiral amine. This chiral amine, bearing the distinct p-methoxyphenyl and p-nitrophenyl groups, could then be employed as a chiral auxiliary or as a building block for more complex chiral ligands. The distinct electronic nature of the two aromatic rings could play a role in the stereochemical control exerted by the auxiliary or ligand in asymmetric transformations.

Coordination Chemistry of this compound as a Ligand

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As a monodentate ligand, it can form complexes with a variety of transition metals, and its coordination behavior is influenced by the electronic effects of its substituents.

Design Principles for Metal Complexes Utilizing Imine Ligands

The design of metal complexes with imine ligands is guided by several key principles to achieve desired structural, electronic, and functional properties.

Electronic Tuning: The electronic properties of the imine ligand can be fine-tuned by the substituents on the aromatic rings. In this compound, the electron-donating methoxy group increases the electron density on the imine nitrogen, potentially enhancing its donor strength. Conversely, the electron-withdrawing nitro group reduces the electron density. This electronic push-pull system can influence the stability and reactivity of the resulting metal complex.

Steric Effects: The steric bulk of the substituents on the imine can control the coordination number and geometry of the metal center. While the substituents in the target molecule are not excessively bulky, they can influence the packing of the complexes in the solid state.

Chelation: While this compound is a monodentate ligand, it can be a precursor to multidentate ligands. For example, the introduction of other donor groups in the ortho position of either aromatic ring would create a bidentate or tridentate ligand, leading to the formation of more stable chelate complexes.

Metal Ion Choice: The choice of the metal ion is crucial. The size, charge, and electronic configuration of the metal will determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and the nature of the metal-ligand bond.

The formation of stable imine-metal complexes has applications in catalysis, materials science, and bioinorganic chemistry.

Theoretical Investigations of Coordination Modes and Metal-Ligand Bonding (e.g., with transition metals)

DFT studies on complexes of related imine ligands with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) often show that the imine nitrogen and another donor atom (if present) coordinate to the metal center, leading to geometries such as tetrahedral or square planar, depending on the metal and other ligands. For a monodentate ligand like this compound, coordination would occur through the imine nitrogen.

Theoretical calculations can predict key parameters of the metal-ligand bond:

Bond Lengths and Angles: DFT calculations can provide optimized geometries, including the metal-nitrogen bond length and the angles around the metal center. These parameters are crucial for understanding the steric and electronic interactions within the complex.

Vibrational Frequencies: The calculated vibrational frequency of the C=N stretching mode can be compared with experimental IR data to confirm coordination. Upon coordination to a metal ion, the C=N stretching frequency is expected to shift, typically to a lower wavenumber.

Electronic Structure and Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the nature of the metal-ligand bonding and the electronic transitions that may occur. In many Schiff base complexes, the HOMO is often localized on the ligand, while the LUMO may have significant metal character, indicating the possibility of ligand-to-metal charge transfer (LMCT) transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of the donor-acceptor interactions between the ligand and the metal. For instance, it can quantify the donation of electron density from the nitrogen lone pair (a Lewis base) to a vacant orbital on the metal ion (a Lewis acid).

The following table summarizes the expected outcomes from a theoretical investigation of a hypothetical transition metal complex of this compound.

| Theoretical Method | Predicted Information | Significance |

| Geometry Optimization (DFT) | Metal-Nitrogen bond length, coordination geometry | Understanding the structure and steric environment of the complex. |

| Frequency Calculation (DFT) | Shift in C=N stretching frequency upon coordination | Confirmation of metal-ligand bond formation. |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Energy gap, orbital contributions | Insight into electronic properties, reactivity, and potential for charge transfer. |

| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interactions, charge transfer | Quantifying the strength and nature of the metal-ligand bond. |

Electronic and Geometric Structure of Model Metal-Imine Adducts

The coordination of this compound with metal ions is conceptually predicated on the Lewis basicity of the imine nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center. Theoretical studies on analogous Schiff base-metal complexes provide a robust framework for predicting the electronic and geometric consequences of such interactions.

Upon coordination, significant changes in the geometric parameters of the imine ligand are anticipated. The C=N imine bond length is expected to increase, while the C-N and C-C single bonds adjacent to the imine group may shorten, reflecting the delocalization of electron density within the newly formed chelate ring. The coordination geometry around the metal ion would be dictated by its nature and oxidation state, but typically involves the imine nitrogen and potentially other donor atoms if the ligand were modified. For instance, computational studies on similar Schiff base complexes using Density Functional Theory (DFT) have elucidated these structural changes. nih.govacs.org The planarity of the molecule may also be altered, affecting the conjugation between the two aromatic rings.

From an electronic standpoint, the formation of a metal-ligand bond involves the overlap of the ligand's Highest Occupied Molecular Orbital (HOMO), often centered on the imine nitrogen, with the Lowest Unoccupied Molecular Orbital (LUMO) of the metal ion. This interaction leads to the formation of new bonding and anti-bonding molecular orbitals. The energy of these new orbitals dictates the electronic properties of the resulting complex. Spectroscopic and computational data for related systems show that this coordination typically results in a shift of electronic absorption bands, indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov

Table 1: Predicted Geometric Parameters of this compound and its Model Metal Adduct

| Parameter | Free Imine (Conceptual) | Metal Adduct (Conceptual) | Rationale for Change |

|---|---|---|---|

| C=N Bond Length (Å) | ~1.28 - 1.30 | > 1.30 | Donation of N lone pair to metal weakens the C=N double bond character. |

| C-N Bond Angle (°) | ~118 - 122 | ~115 - 120 | Change in hybridization and steric effects upon metal coordination. |

| Dihedral Angle (Ring 1 - C=N - Ring 2) | Variable | Constrained | Coordination can lock the conformation, increasing planarity. |

Theoretical Exploration of this compound in Materials Science

The unique structural and electronic features of this compound make it a compelling candidate for theoretical exploration in advanced materials. Its rigid, conjugated backbone and distinct electronic donor-acceptor character are key attributes for designing functional materials.

Conceptual Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The imine linkage is one of the most common and robust reactions used to form COFs. tcichemicals.comchemrxiv.org this compound, or more precisely, its constituent building blocks (p-anisidine and p-nitrobenzaldehyde), can be conceptualized as a linear "strut" for the construction of 2D or 3D frameworks.

To integrate this molecule, one could theoretically react a tri-functional amine with 4-nitrobenzaldehyde and a tri-functional aldehyde with 4-methoxyaniline (p-anisidine). The resulting framework would feature the this compound moiety as the linking unit. The inherent porosity of the COF could be tuned by the geometry of the multi-functional monomers. tcichemicals.com The presence of the polar nitro groups and methoxy groups lining the pores could create specific binding sites for guest molecules, suggesting potential applications in gas separation or catalysis. Similarly, in Metal-Organic Frameworks (MOFs), the ligand could be functionalized with coordinating groups (e.g., carboxylates) to bridge metal nodes, creating a porous, crystalline structure.

Potential in Supramolecular Self-Assembly for Hierarchical Architectures

Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, to organize molecules into well-defined, higher-order structures. The molecular structure of this compound is well-suited for such processes.

π-π Stacking: The presence of two aromatic rings facilitates intermolecular stacking, which can lead to the formation of columnar or lamellar structures, characteristic of liquid crystals or fibrous gels.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the potent electron-withdrawing nitro group and the electron-donating methoxy group. These dipoles can align in an ordered fashion, driving the formation of aggregated structures.

Hydrogen Bonding: While the parent imine lacks strong hydrogen bond donors, the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. In the presence of suitable partner molecules or upon introduction of hydroxyl groups, hydrogen bonding could direct the assembly into specific architectures.

These non-covalent forces could collectively guide the self-assembly of the molecule into complex hierarchical structures, which are of interest for applications in sensing, nanoelectronics, and drug delivery systems.

Theoretical Photophysical Studies Relevant to Optical or Electronic Devices (e.g., charge transfer characteristics)

Theoretical photophysical studies, primarily using DFT and time-dependent DFT (TD-DFT), are essential for predicting the optical and electronic properties of molecules like this compound. The molecule is a classic example of a "push-pull" system, where the electron-donating methoxy group (-OCH₃) is conjugated to the electron-withdrawing nitro group (-NO₂) through a π-system.

This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The HOMO is typically localized on the electron-rich methoxyphenyl moiety, while the LUMO is centered on the electron-poor nitrophenyl part of the molecule. researchgate.netelsevierpure.com The energy difference between these orbitals (the HOMO-LUMO gap) determines the wavelength of the lowest energy electronic absorption. For this compound, a relatively small HOMO-LUMO gap is expected, leading to absorption in the visible or near-UV region. This ICT character is critical for applications in nonlinear optics (NLO), where materials can alter the properties of light, and in organic photovoltaics or light-emitting diodes (OLEDs). nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties for Push-Pull Imine Systems

| Property | Predicted Characteristic | Implication for Devices |

|---|---|---|

| HOMO Energy | Relatively High | Facilitates electron donation (oxidation). |

| LUMO Energy | Relatively Low | Facilitates electron acceptance (reduction). |

| HOMO-LUMO Gap (ΔE) | Small | Absorption of lower energy photons (color); potential semiconductor behavior. |

| Charge Transfer | Strong HOMO → LUMO transition | High potential for nonlinear optical activity and use in photosensitive devices. |

Investigation of Biological Interaction Mechanisms at the Molecular Level (Conceptual)

The structural motifs present in this compound are found in many biologically active compounds. Conceptual investigations using computational tools can predict its potential interactions with biological macromolecules, guiding further experimental work.

Molecular Docking Studies with Model Biomolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net For this compound, docking studies can be conceptually performed against various protein targets to assess its potential as an inhibitor or modulator.

For example, enzymes such as kinases, proteases, or bacterial enzymes like DNA gyrase are common targets. elsevierpure.commdpi.com A hypothetical docking study would likely reveal several key interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could interact with donor residues like arginine, lysine, or serine in a protein's active site.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-protein complex. Comparing the docking scores of this compound against known inhibitors could provide a preliminary assessment of its potential biological activity. researchgate.net

Table 3: Conceptual Molecular Docking Results with Model Protein Targets

| Model Target | Potential Binding Interactions | Hypothetical Docking Score (kcal/mol) | Therapeutic Rationale |

|---|---|---|---|

| Tyrosine Kinase (e.g., EGFR) | Hydrogen bonds with backbone amides; hydrophobic interactions in ATP-binding pocket. | -7.0 to -9.0 | Anti-cancer |

| Bacterial DNA Gyrase | Interactions with catalytic residues and DNA; π-stacking with bases. | -6.5 to -8.5 | Antibacterial |

| Human Lactate Dehydrogenase (hLDH) | Hydrogen bonding in the active site; hydrophobic contacts with cofactor binding region. mdpi.com | -7.5 to -9.5 | Anti-cancer, Cardiovascular |

Theoretical Elucidation of Potential Binding Modes and Specificity Determinants

The exploration of the potential binding modes of this compound with various biological macromolecules is a key area of theoretical investigation. Computational techniques such as molecular docking are instrumental in predicting the preferred orientation of the molecule within a receptor's binding site, which is crucial for its potential biological activity.

The binding affinity of this Schiff base is theorized to be driven by a combination of non-covalent interactions. The nitro group, with its high electron density, is a potential hydrogen bond acceptor, interacting with hydrogen bond donor residues such as amino acids with hydroxyl or amino groups in a receptor's active site. Conversely, the methoxy group can also act as a hydrogen bond acceptor. The aromatic rings of the molecule are likely to engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a binding pocket.

To visualize the regions of the molecule most likely to participate in these interactions, Molecular Electrostatic Potential (MEP) maps are generated through quantum chemical calculations. For this compound, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the nitro and methoxy groups, indicating their suitability as hydrogen bond acceptors. Regions of positive potential (typically colored blue) may be found around the hydrogen atoms of the aromatic rings, suggesting potential for interactions with electron-rich residues.

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Nitro Group (-NO2) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Imine Group (-CH=N-) | Hydrogen Bond Acceptor (N atom) | Serine, Threonine, Tyrosine |

Structure-Activity Relationship Hypotheses Based on Quantum Chemical Descriptors

The relationship between the molecular structure of this compound and its potential biological activity can be rationalized through the analysis of various quantum chemical descriptors. These descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative insights into the molecule's electronic properties and reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For this compound, the electron-donating methoxy group is expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group will likely have a strong influence on the LUMO. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, which can be correlated with greater biological activity.

Structure-activity relationship (SAR) hypotheses can be formulated based on these quantum chemical descriptors. For example, modifications to the substituent groups that alter the HOMO and LUMO energies could predictably enhance or diminish the molecule's activity. Replacing the methoxy group with a stronger electron-donating group might raise the HOMO energy, potentially increasing its activity. Conversely, substituting the nitro group with a more potent electron-withdrawing group could lower the LUMO energy, which may also impact its biological efficacy. These theoretical predictions can guide the rational design of new analogues with improved activity.

| Quantum Chemical Descriptor | Definition | Hypothesized Influence on Activity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy may correlate with increased electron-donating ability and potentially higher activity. |

| ELUMO (Energy of LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy may correlate with increased electron-accepting ability and potentially higher activity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap generally suggests higher reactivity and may be associated with greater biological activity. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons | Higher electronegativity may enhance interactions with electron-rich biological targets. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | Lower hardness (higher softness) often correlates with higher reactivity. |

Future Research Trajectories and Outstanding Challenges for N 4 Methoxyphenyl 1 4 Nitrophenyl Methanimine Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient reaction protocols. researchgate.net Traditional methods for synthesizing Schiff bases, including N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine, often involve condensation reactions that may use toxic solvents and require significant energy input. researchgate.netresearchgate.net

Future research must prioritize the adoption of green chemistry principles. rdd.edu.iq This includes the exploration of alternative energy sources and reaction media. Methodologies such as microwave-assisted synthesis and ultrasonication have already shown promise in accelerating reaction times and improving yields for various Schiff bases. researchgate.netresearchgate.net These techniques offer a pathway to reduce energy consumption and often allow for solvent-free conditions. researchgate.net